molecular formula C18H18N4O2S3 B12025431 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide

2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide

Cat. No.: B12025431
M. Wt: 418.6 g/mol
InChI Key: XLWKASOZXWAXPZ-DJKKODMXSA-N
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Description

2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide is a complex organic compound that features a thiadiazole ring, a furan ring, and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide typically involves multiple steps. The process begins with the preparation of the thiadiazole ring, which is then functionalized with a sulfanyl group. The furan ring is introduced through a subsequent reaction, and finally, the hydrazide group is added to complete the synthesis. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound has potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The pathways involved can include inhibition of enzyme activity, disruption of cell membrane integrity, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide
  • **2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H18N4O2S3

Molecular Weight

418.6 g/mol

IUPAC Name

N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H18N4O2S3/c1-12-3-6-14(7-4-12)10-25-17-21-22-18(27-17)26-11-16(23)20-19-9-15-8-5-13(2)24-15/h3-9H,10-11H2,1-2H3,(H,20,23)/b19-9+

InChI Key

XLWKASOZXWAXPZ-DJKKODMXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=C(O3)C

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=C(O3)C

Origin of Product

United States

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